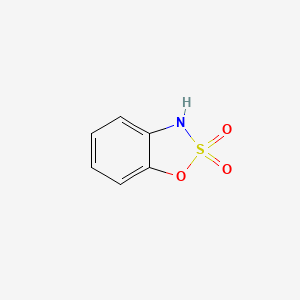

3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Description

Significance of Heterocyclic Compounds Incorporating Sulfur, Nitrogen, and Oxygen Heteroatoms in Advanced Organic Synthesis

Heterocyclic compounds that contain sulfur, nitrogen, and oxygen atoms within their cyclic structure are integral to the development of novel synthetic methodologies and the discovery of new therapeutic agents. The presence of these multiple heteroatoms imparts a unique combination of reactivity, polarity, and three-dimensional structure to the molecule. This complexity allows for a wide range of chemical transformations and biological interactions.

In advanced organic synthesis, these heterocycles serve as versatile building blocks and intermediates. The sulfur atom can exist in various oxidation states, influencing the geometry and electronic nature of the ring. The nitrogen atom often provides a site for substitution and can act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition in biological systems. The oxygen atom also contributes to the polarity and can participate in hydrogen bonding.

The strategic incorporation of S, N, and O atoms into a single heterocyclic system can lead to compounds with a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique spatial arrangement of these heteroatoms can facilitate binding to enzyme active sites and other biological targets with high specificity.

Structural Classification and Nomenclature of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide as a Fused Cyclic Sulfamate (B1201201)

Structural Features:

This compound is a fused heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a 1,2,3-oxathiazole ring. The "3H" designation indicates that the third position of the oxathiazole ring is saturated with a hydrogen atom. The "2,2-dioxide" suffix specifies that the sulfur atom in the heterocyclic ring is in a +6 oxidation state, bonded to two oxygen atoms.

The core of this molecule is the oxathiazole ring, a five-membered heterocycle containing one oxygen, one nitrogen, and one sulfur atom. The fusion of this ring to a benzene ring creates a bicyclic system with an extended electronic framework.

Nomenclature and Classification:

The systematic name, this compound, is derived from the IUPAC nomenclature for fused ring systems. The term "benzo" indicates the presence of a fused benzene ring. "Oxathiazole" defines the five-membered heterocyclic ring containing oxygen, sulfur, and nitrogen. The numbers "1,2,3" denote the positions of the heteroatoms within the heterocyclic ring relative to the fusion points.

This compound can be classified as a fused cyclic sulfamate . A sulfamate is a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an oxygen atom and a nitrogen atom (R-O-SO₂-NR'R''). In the case of this compound, the sulfamate functionality is incorporated into a cyclic system. Cyclic sulfamates, also known as sulfamidates, are recognized as important intermediates in organic synthesis. enamine.net

Historical Context and Current Research Landscape of Benzoxathiazole Systems and Related Fused Heterocycles

While specific research on this compound is limited in publicly available literature, the broader families of benzoxathiazoles and related fused heterocycles have been the subject of considerable investigation.

Historical Perspective:

The synthesis and study of fused heterocyclic systems gained momentum in the 20th century with the development of new synthetic methods and the increasing demand for novel pharmaceuticals and materials. Early research often focused on the fundamental reactivity and properties of these compounds. For instance, the synthesis of related benzothiazole (B30560) compounds has been an area of interest for their applications in dyes and vulcanization accelerators. mdpi.com

Current Research Landscape:

Current research on fused heterocyclic systems containing sulfur, nitrogen, and oxygen is vibrant and multifaceted. The focus has largely shifted towards the development of efficient and stereoselective synthetic routes and the exploration of their potential applications in medicinal chemistry and materials science.

For example, research into 1,2,3-benzoxathiazine-2,2-dioxides , which are six-membered ring analogs of the target compound, has shown their potential as inhibitors of human carbonic anhydrases, enzymes implicated in various diseases. nih.gov This suggests that the benzoxathiazole framework may also possess interesting biological activities.

Furthermore, the related benzothiazole derivatives are being extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.net The fusion of the thiazole (B1198619) ring to a benzene moiety is a common structural motif in many biologically active compounds.

The study of cyclic sulfamidates as versatile synthetic intermediates is another active area of research. researchgate.net Their ability to act as precursors for chiral amines and other functionalized molecules makes them valuable tools in asymmetric synthesis.

While a dedicated body of research on this compound is not prominent, the ongoing exploration of its constituent structural motifs and related fused heterocyclic systems indicates a fertile ground for future investigations into its synthesis, properties, and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3H-1,2λ6,3-benzoxathiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c8-11(9)7-5-3-1-2-4-6(5)10-11/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLUWQXJGGKULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NS(=O)(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460813 | |

| Record name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136061-92-2 | |

| Record name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Precursor Selection for 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide

Identification of Key Disconnection Points within the Benzoxathiazole Ring System

The core of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a five-membered ring fused to a benzene (B151609) ring. The heterocyclic ring contains a sulfonyl group (SO2), an oxygen atom, and a nitrogen atom. The most logical disconnection points are the bonds adjacent to the heteroatoms, as these often correspond to reliable bond-forming reactions in the forward synthesis. researchgate.net

Three primary disconnection points can be identified:

S-N Bond Disconnection: This is a common strategy in the synthesis of sulfonamides and related heterocycles. researchgate.net This disconnection would conceptually break the bond between the sulfur and nitrogen atoms.

S-O Bond Disconnection: This involves cleaving the bond between the sulfur and the phenolic oxygen.

C-N Bond Disconnection: While possible, this is often less strategically advantageous as it can lead to less stable or less accessible precursors.

A two-bond disconnection approach, cleaving both the S-N and S-O bonds, is the most strategically sound approach. This is analogous to the synthesis of related six-membered ring systems, the 1,2,3-benzothiadiazine 1,1-dioxides, which are often formed by the cyclization of an ortho-disubstituted benzene derivative. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net This leads to two primary synthons: a 2-aminophenol (B121084) cation and a sulfonyl anion.

The corresponding synthetic equivalents for these synthons are a substituted 2-aminophenol and a sulfonylating agent such as sulfuryl chloride (SO2Cl2) or a related reagent capable of delivering the SO2 group. The forward reaction would thus be a cyclization of a 2-aminophenol with a suitable sulfonylating agent.

| Disconnection Point | Synthons | Synthetic Equivalents |

| S-N and S-O bonds | 2-aminophenol cation, sulfonyl anion | Substituted 2-aminophenol, Sulfuryl chloride (SO2Cl2) |

Design Principles for Substituted this compound Analogues

The design and synthesis of substituted analogues of the target molecule would primarily rely on the availability of appropriately substituted precursors. Based on the proposed retrosynthetic analysis, the key precursor is a substituted 2-aminophenol. By varying the substituents on the aromatic ring of the 2-aminophenol, a diverse library of this compound analogues could theoretically be generated.

The general principle involves selecting a 2-aminophenol with the desired substitution pattern and subjecting it to the cyclization reaction. This approach offers a high degree of modularity, allowing for the introduction of a wide range of functional groups onto the benzene ring of the final heterocyclic system. This is a common strategy in the synthesis of various benzothiazole (B30560) analogues with diverse pharmacological properties. jyoungpharm.org

The following table illustrates the relationship between the substituted 2-aminophenol precursor and the potential substituted this compound product.

| Precursor: Substituted 2-Aminophenol | Resulting Hypothetical Product |

| 2-Amino-4-methylphenol | 5-Methyl-3H-1,2,3-benzoxathiazole, 2,2-dioxide |

| 2-Amino-4-chlorophenol | 5-Chloro-3H-1,2,3-benzoxathiazole, 2,2-dioxide |

| 2-Amino-4-nitrophenol | 5-Nitro-3H-1,2,3-benzoxathiazole, 2,2-dioxide |

| 2-Amino-5-methoxyphenol | 6-Methoxy-3H-1,2,3-benzoxathiazole, 2,2-dioxide |

Precursor Reactivity and Functional Group Compatibility Considerations

The feasibility of the proposed synthesis hinges on the reactivity of the precursors and the compatibility of various functional groups with the reaction conditions. The key reaction is the cyclization of a 2-aminophenol with a sulfonylating agent.

The 2-aminophenol molecule contains two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH). The relative nucleophilicity of these groups will influence the course of the reaction and the potential for side products. Generally, the amino group is more nucleophilic than the hydroxyl group, suggesting that the initial reaction would likely occur at the nitrogen atom to form a sulfamoyl chloride intermediate, which would then undergo intramolecular cyclization.

A wide range of functional groups are generally tolerated in similar heterocyclic syntheses, such as the Petasis reaction which also involves amines and boronic acids. wikipedia.org However, certain groups may require protection or may be incompatible with the reaction conditions.

Functional Group Compatibility:

| Functional Group on Benzene Ring | Compatibility | Notes |

| Alkyl, Aryl | Compatible | Generally well-tolerated and stable under typical cyclization conditions. |

| Halogens (F, Cl, Br) | Compatible | Electron-withdrawing nature may affect the reactivity of the aromatic ring but are generally stable. |

| Nitro (NO2) | Compatible | Strongly electron-withdrawing, may require more forcing reaction conditions. |

| Methoxy (OCH3), Ether | Compatible | Generally stable, though acidic conditions could potentially cleave the ether. |

| Carbonyl (Ketone, Aldehyde) | Potentially Incompatible | May react with the sulfonylating agent or other nucleophiles present. Protection may be necessary. |

| Carboxylic Acid (COOH), Ester (COOR) | Potentially Incompatible | The acidic proton of the carboxylic acid could interfere with base-catalyzed reactions. The ester could be hydrolyzed. |

| Amine (NH2), Hydroxyl (OH) | Protection Required | Additional amino or hydroxyl groups would compete in the reaction with the sulfonylating agent. |

Synthetic Methodologies for 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide and Its Diverse Derivatives

Direct Cyclization and Annulation Strategies

Direct cyclization represents a common and effective approach for constructing the 3H-1,2,3-benzoxathiazole, 2,2-dioxide core. These strategies typically involve the formation of the key S-O and S-N bonds in a single synthetic sequence from appropriately substituted aromatic precursors.

Cyclization of N-(2-hydroxyphenyl)-p-toluenesulfonamides with Sulfuryl Chloride and Triethylamine (B128534)

Synthesis from o-Aminophenols and Sulfamide Derivatives

A well-documented and effective method for the synthesis of this compound and its derivatives involves the reaction of ortho-aminophenol derivatives, specifically 2-hydroxybenzaldehydes, with sulfamoyl chloride. nih.gov This reaction provides a direct route to a variety of substituted benzoxathiazine 2,2-dioxides. nih.gov

The general procedure involves dissolving a substituted 2-hydroxybenzaldehyde in a dry solvent such as dimethylacetamide (DMA). The reaction mixture is cooled, and sulfamoyl chloride is added slowly. The reaction is then stirred at room temperature for a period ranging from 24 to 72 hours. Following the reaction, the mixture is poured into ice-water and extracted with a suitable organic solvent like dichloromethane (B109758) (DCM). The organic phase is then washed, dried, and evaporated to yield the product, which may be further purified by column chromatography. nih.gov This method has been successfully applied to synthesize a range of derivatives with different substituents on the aromatic ring. nih.gov

| Substituent | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 7-Methyl | 2-Hydroxy-4-methylbenzaldehyde | 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | 70 |

| 7-Methoxy | 2-Hydroxy-4-methoxybenzaldehyde | 7-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 67 |

| 8-Methoxy | 2-Hydroxy-3-methoxybenzaldehyde | 8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 30 |

| 6-Methoxy | 2-Hydroxy-5-methoxybenzaldehyde | 6-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 36 |

Oxidative Approaches to the Sulfonyl Moiety

Another synthetic approach involves the formation of the sulfonyl group through oxidation of a precursor with sulfur in a lower oxidation state. This can be a powerful strategy if the corresponding monoxide or sulfide (B99878) is more readily accessible.

Oxidation of Corresponding Monoxide Precursors

The synthesis of this compound via the oxidation of its corresponding monoxide precursor, 3H-1,2,3-benzoxathiazole, 2-oxide, is a plausible synthetic route. While specific literature detailing this exact transformation is limited, the oxidation of related sulfur-containing heterocyclic systems is well-established. For example, a metal-free and selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides has been achieved using Selectfluor in an aqueous medium. nih.gov This method is noted for being environmentally friendly and efficient. nih.gov

The monoxide precursor of a related compound, benzo[d] researchgate.netnih.govnih.govoxadithiole 2-oxide, has been synthesized by reacting 2-mercaptophenol (B73258) with thionyl chloride. mdpi.com The existence and synthesis of such monoxide precursors suggest that a subsequent oxidation step to the dioxide is a feasible, albeit not extensively documented, pathway to the target compound.

Post-Cyclization Functionalization and Derivatization Reactions

Once the core heterocyclic system is formed, further diversity can be achieved through functionalization of the aromatic ring. Electrophilic aromatic substitution is a key strategy for introducing a variety of substituents.

Introduction of Substituents via Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The introduction of substituents onto the benzene (B151609) ring of the this compound system can be achieved through electrophilic aromatic substitution reactions. Halogenation is a prime example of this strategy. Although direct post-cyclization halogenation is not extensively detailed, a range of halogenated derivatives have been synthesized by employing halogen-substituted starting materials in the cyclization reaction with sulfamoyl chloride. nih.gov This demonstrates the stability of the heterocyclic ring to the presence of halogens and the feasibility of accessing such derivatives.

Examples include the synthesis of fluoro- and bromo-substituted 1,2,3-benzoxathiazine 2,2-dioxides from the corresponding substituted 2-hydroxybenzaldehydes. nih.gov

| Substituent | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 7-Bromo | 4-Bromo-2-hydroxybenzaldehyde | 7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | 55 |

| 7-Fluoro | 4-Fluoro-2-hydroxybenzaldehyde | 7-Fluoro-1,2,3-benzoxathiazine 2,2-dioxide | 51 |

| 8-Fluoro | 3-Fluoro-2-hydroxybenzaldehyde | 8-Fluoro-1,2,3-benzoxathiazine 2,2-dioxide | 42 |

While specific examples of nitration on the this compound ring were not found in the surveyed literature, it is a canonical electrophilic aromatic substitution reaction. The success of halogenation suggests that nitration could also be a viable method for functionalization, with the position of substitution being directed by the electronic effects of the heterocyclic ring and any existing substituents.

N-Substitution Reactions on the Sulfamate (B1201201) Nitrogen

The nitrogen atom within the cyclic sulfamate structure of this compound is a key site for synthetic modification, allowing for the introduction of various functional groups. While direct N-substitution studies on this specific benzoxathiazole are not extensively detailed in readily available literature, the reactivity can be inferred from analogous heterocyclic systems, such as 2H-1,2,3-benzothiadiazine 1,1-dioxides, which also feature a sulfonamide-type nitrogen within a fused ring system.

Research on these related compounds reveals that the nitrogen atoms can be readily alkylated or acylated. For instance, the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives with reagents like methyl iodide or ethyl iodide can occur at different nitrogen atoms within the heterocycle, demonstrating the nucleophilic character of the ring nitrogens. mdpi.comsemanticscholar.org The regioselectivity of these reactions is often highly dependent on the reaction conditions, such as the base and solvent employed. Using potassium t-butoxide (t-BuOK) in dimethylformamide (DMF) has been shown to favor substitution at one nitrogen position (N(2)), while using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can direct the alkylation to another (N(3)). mdpi.com This highlights the possibility of selectively functionalizing the sulfamate nitrogen in this compound by carefully choosing the reaction parameters.

Furthermore, acylation reactions with acyl chlorides and carbamoylation with isocyanates have been successfully performed on these analogous systems, leading to the formation of N-acyl and N-carbamoyl derivatives, respectively. mdpi.com These transformations underscore the potential for introducing a wide array of substituents onto the sulfamate nitrogen, providing a pathway to novel derivatives with potentially diverse properties. The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles through base-mediated alkylation further supports the feasibility of such substitution reactions on related benzo-fused heterocycles. nih.gov

Transition-Metal-Catalyzed and Metal-Free Methodologies for Related Heterocycles

The synthesis of the core structure of benzoxathiazoles and related heterocycles like benzothiazoles and benzoxazoles has been significantly advanced through both transition-metal-catalyzed and metal-free approaches. These methods offer diverse pathways to construct these important chemical scaffolds.

Transition-Metal-Catalyzed Syntheses:

A variety of transition metals, including copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru), have been employed to catalyze the formation of these heterocyclic rings. nih.govbohrium.com Copper and palladium catalysts are particularly noted for their role in facilitating intramolecular C-S or C-O bond formation, which is a key step in the cyclization process to form benzothiazoles and benzoxazoles. bohrium.com For example, iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization has been developed as a one-pot method for preparing 2-arylbenzoxazoles from N-arylbenzamides. Similarly, ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a direct route to substituted 2-aminobenzothiazoles.

Metal-Free Syntheses:

In line with the principles of green chemistry, numerous metal-free synthetic methods have been developed. bohrium.com These approaches often utilize readily available and less toxic reagents and catalysts. One common strategy involves the condensation of 2-aminothiophenols or 2-aminophenols with aldehydes or other carbonyl compounds. nih.govresearchgate.net Catalytic systems such as a mixture of hydrogen peroxide (H₂O₂)/hydrochloric acid (HCl) have been used to promote these condensations efficiently at room temperature. nih.govijcrt.org Other metal-free approaches include visible-light-driven photochemical cyclization of thioamide derivatives, which can proceed without the need for an external photoredox catalyst or transition metal. researchgate.net These methods represent more environmentally benign alternatives to traditional metal-catalyzed reactions.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy across Different Routes

Synthetic Efficiency:

The efficiency of a synthetic route is often judged by the product yield and the conditions required. Transition-metal-catalyzed reactions frequently offer high yields (often in the 87-95% range) and can proceed under relatively mild conditions. nih.gov However, metal-free alternatives can also be highly efficient. For example, the H₂O₂/HCl-catalyzed condensation for benzothiazole (B30560) synthesis is rapid (1 hour) and occurs at room temperature, providing excellent yields. nih.govijcrt.org The choice of solvent and catalyst can significantly impact efficiency, as demonstrated in studies comparing various solvent systems where a chlorobenzene/DMSO mixture proved optimal for a particular metal-free synthesis. nih.gov

Below is an interactive data table comparing different synthetic approaches for related benzothiazoles.

| Method | Catalyst/Reagent | Conditions | Yield Range | Reference |

| Condensation of 2-aminothiophenol (B119425) & aldehyde | H₂O₂/HCl | Ethanol, Room Temp, 1 hr | High | nih.govresearchgate.net |

| Condensation of 2-aminothiophenol & aldehyde | SnP₂O₇ | Solvent-free, 80-100 °C | 87-95% | nih.gov |

| Cyclization of N-arylthioureas | RuCl₃ | Dioxane, 120 °C | up to 91% | mdpi.com |

| Cyclization of thioamide derivatives | Visible Light / TEMPO | Acetonitrile, Room Temp | Excellent | researchgate.net |

Regioselectivity:

Regioselectivity refers to the control over the specific position at which a chemical bond is formed, leading to a specific structural isomer. In the context of N-substitution on heterocyclic rings like the analogous 2H-1,2,3-benzothiadiazine 1,1-dioxides, regioselectivity is a critical consideration. As mentioned, the choice of base and solvent can selectively direct alkylation to either the N-2 or N-3 position, allowing for the controlled synthesis of distinct isomers. mdpi.comsemanticscholar.org This level of control is crucial for developing derivatives with specific structures and functions. For example, studies on the N-alkylation of the indazole scaffold show that steric and electronic effects of substituents on the ring, combined with the reaction conditions (e.g., NaH in THF), can lead to highly selective formation of either the N-1 or N-2 alkylated product. beilstein-journals.org

Atom Economy:

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Addition and cyclization reactions that incorporate all or most of the reactant atoms into the product are considered to have high atom economy. In contrast, substitution reactions that generate stoichiometric byproducts have lower atom economy.

For example, a condensation reaction between 2-aminothiophenol and an aldehyde to form a benzothiazole releases a molecule of water. While efficient, the water is a byproduct. Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are often designed to maximize atom economy. acs.orgnih.gov The development of such atom-economic routes is a key goal in modern organic synthesis to minimize waste and improve sustainability. frontiersin.orgekb.eg

Therefore, it is not possible to provide a detailed and scientifically accurate article on the following topics for this specific compound:

Mechanistic Investigations and Reactivity Profiles of 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide

Influence of Electronic and Steric Effects of Substituents on Reaction Rates and Pathways, including Hammett correlations.

Without dedicated research on "3H-1,2,3-Benzoxathiazole, 2,2-dioxide," any attempt to extrapolate data from related compounds would be scientifically unsound and speculative. Accurate and reliable information on the mechanistic details and reactivity of this specific molecule requires direct experimental investigation, which does not appear to be published in the accessible scientific domain.

Computational Elucidation of Reaction Mechanisms and Transition States

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies detailing the reaction mechanisms or transition states for the compound this compound were identified.

Research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) to explore reaction pathways, calculate activation energies, and characterize the geometry of transition states. These theoretical investigations provide fundamental insights into the reactivity and stability of chemical compounds.

While computational studies have been conducted on structurally related heterocyclic systems, such as benzothiazoles, benzisothiazoles, and other cyclic sulfamidates, the direct computational analysis of the reaction mechanisms involving this compound is not available in the reviewed literature. Consequently, detailed research findings, data on transition states, and corresponding data tables for this specific compound cannot be provided at this time. Further theoretical research would be necessary to elucidate these mechanistic aspects.

Advanced Spectroscopic and Structural Characterization of 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of benzoxathiazole derivatives, offering precise information on the connectivity and stereochemistry of the molecule.

One-Dimensional (¹H, ¹³C) NMR Chemical Shift Assignment and Spin-Spin Coupling Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms within the molecule. In derivatives of the benzoxathiazole family, the aromatic protons typically appear as a complex multiplet system in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm. nih.gov The specific chemical shifts and coupling constants are dictated by the substitution pattern on the benzene (B151609) ring.

For instance, in the related 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide, the aromatic protons are observed at δ 8.62 (s, 1H), 7.85 (dd, 1H), 7.82 (d, 1H), and 7.21 (d, 1H) ppm in CDCl₃. nih.gov The ¹³C NMR spectra provide complementary data, with aromatic carbons resonating in the range of approximately 110–155 ppm. nih.gov The carbon atom attached to the oxygen (C-7a) is typically found at a lower field due to the deshielding effect of the heteroatom.

Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Moieties in Related Benzoxathiazole Structures

| Compound Type | Proton (δ, ppm) | Carbon (δ, ppm) | Reference |

|---|---|---|---|

| Substituted 1,2,3-Benzoxathiazine 2,2-dioxides | 7.10 - 8.67 | 103.0 - 168.1 | nih.gov |

| Benzo[d] nih.govrsc.orgresearchgate.netoxadithiole 2-oxide | 7.23 - 7.44 | 115.0 - 153.9 | core.ac.uk |

| 2-Aminobenzothiazoles | 7.31 - 8.01 | 102.7 - 166.6 | nih.gov |

Spin-spin coupling constants (J-couplings) are crucial for determining the substitution pattern of the aromatic ring. Ortho-coupling (³JHH) values are typically in the range of 7–9 Hz, meta-coupling (⁴JHH) is smaller (2–3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. core.ac.uk

Two-Dimensional (COSY, HMQC/HSQC, HMBC) NMR for Connectivity and Long-Range Interactions

Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For a 3H-1,2,3-benzoxathiazole, 2,2-dioxide scaffold, COSY spectra would show cross-peaks between adjacent aromatic protons, allowing for the sequential assignment of the entire aromatic spin system. diva-portal.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbon atoms in the ¹³C NMR spectrum. diva-portal.org

Conformational Analysis and Stereochemical Elucidation by NMR

The five-membered oxathiazole ring in this compound is not planar. Structural studies on analogous five-membered heterocyclic systems fused to a benzene ring, such as benzo[d] nih.govrsc.orgresearchgate.netoxadithiole 2-oxide, have shown an envelope conformation for the heterocyclic ring. core.ac.uk In such a conformation, one atom of the ring is out of the plane formed by the other four. For the benzoxathiazole system, computational and advanced NMR studies, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the preferred conformation in solution. researchgate.net The stereochemical arrangement of substituents on the heterocyclic ring can be elucidated by analyzing vicinal coupling constants and NOE correlations between different protons in the molecule. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Band Assignments for Characteristic Functional Groups (e.g., Sulfonyl, Aromatic C-H)

The IR spectrum of this compound and its derivatives is dominated by strong absorptions from the sulfonyl (SO₂) group.

Sulfonyl (SO₂) Group: This group gives rise to two distinct and intense stretching bands: an asymmetric stretching vibration (νasSO₂) typically found in the 1300–1400 cm⁻¹ region and a symmetric stretching vibration (νsSO₂) in the 1120–1220 cm⁻¹ region. researchgate.netresearchgate.net The exact positions of these bands can provide information about the electronic environment of the sulfonyl group.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring (νC-H) typically appear as a group of weaker bands in the 3000–3100 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Ring stretching vibrations of the benzene ring (νC=C) are observed in the 1450–1600 cm⁻¹ region. nih.gov

Aromatic C-H Bending: Out-of-plane C-H bending vibrations (δC-H) appear in the 700–900 cm⁻¹ range, and the pattern of these bands can often be used to deduce the substitution pattern of the aromatic ring. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Weak-Medium | nih.gov |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium | nih.gov |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1400 | Strong | researchgate.net |

| Sulfonyl (SO₂) | Symmetric Stretching | 1120 - 1220 | Strong | researchgate.net |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.

The fragmentation of the molecular ion in the mass spectrometer is expected to proceed via characteristic pathways. A prominent fragmentation pathway would likely involve the loss of sulfur dioxide (SO₂; 64 Da), a stable neutral molecule, leading to a significant fragment ion. This type of fragmentation is common for compounds containing a cyclic sulfonyl moiety. For example, GC-MS analysis of 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide shows a complex fragmentation pattern, but the loss of small, stable molecules is a key feature. nih.gov Further fragmentation of the benzoxathiazole ring would lead to ions corresponding to the breakdown of the aromatic system.

Based on a comprehensive search for scientific literature, there is currently no available experimental data specifically for the compound This compound or its direct derivatives corresponding to the advanced spectroscopic and structural analyses requested.

The search for high-resolution mass spectrometry, fragmentation patterns, UV-Vis spectroscopy, and X-ray crystallography data consistently yielded results for structurally related but distinct heterocyclic systems. These include:

1,2,3-Benzoxathiazine-2,2-dioxides: A six-membered ring system.

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxides: An isomeric five-membered ring system with a different arrangement of heteroatoms.

Benzoxadiazoles, Benzoxazoles, and Benzothiazoles: Other related but structurally different bicyclic heterocyclic compounds.

Due to the strict requirement to focus solely on "this compound," and the absence of specific published data for this molecule in the areas of mass spectrometry, UV-Vis spectroscopy, and X-ray diffraction, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. Constructing the article with data from different chemical compounds would be scientifically inaccurate and misleading.

Theoretical and Computational Chemistry Studies on 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide

Molecular Dynamics and Conformational Search

Influence of Conformation on Chemical Properties and Reactivity

Without published computational studies, generating scientifically accurate content, data tables, and detailed research findings solely on 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is not feasible.

In Silico Mechanistic Studies and Reaction Pathway Mapping of this compound Analogues

Theoretical and computational chemistry provides powerful tools for investigating the reaction mechanisms of complex organic molecules. In the absence of direct computational studies on this compound, insights can be drawn from in silico investigations of structurally similar compounds, such as benzoisothiazole-2,2-dioxide-3-ylidene. A notable study on the [3 + 2] cycloaddition (32CA) reaction of this analogue with nitrone has been conducted using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) calculations, offering a detailed map of the reaction pathways. researchgate.net

These computational approaches are instrumental in understanding the regioselectivity and stereoselectivity of such reactions. By analyzing the potential energy surface, researchers can identify the most favorable reaction channels. For the cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidene with nitrone, theoretical calculations have successfully predicted the observed experimental outcomes, demonstrating the reliability of these computational models. researchgate.net The study employed B3LYP and wB97xD functionals with a 6-31G(d,p) basis set to model the reaction in both the gas phase and in the presence of a solvent. researchgate.net

Elucidation of Transition States and Reaction Energetics

A critical aspect of in silico mechanistic studies is the characterization of transition states and the calculation of reaction energetics. This information allows for the determination of activation energies, which are key to understanding reaction kinetics. In the study of the benzoisothiazole-2,2-dioxide-3-ylidene analogue, DFT calculations were used to locate and characterize the transition states for the possible regio- and stereoisomeric pathways of the [3 + 2] cycloaddition reaction. researchgate.net

The results clearly indicated a preference for one regioisomeric channel over the other, with the calculations showing a significant difference in the activation energies between the ortho and meta pathways. researchgate.net This regioselectivity was further explained by analyzing the Parr functions, which are used to predict the most favorable nucleophilic and electrophilic interactions. researchgate.net The study found that the calculated results were in excellent agreement with the experimental observation of a single regioisomer. researchgate.net

The stereoselectivity of the reaction was also elucidated through the analysis of the corresponding transition states. The calculations revealed that the exo approach was energetically favored over the endo approach. researchgate.net The computed activation energies for the different pathways provided a quantitative measure of the selectivity, reinforcing the predictive power of these theoretical models.

| Pathway | Regioselectivity | Stereoselectivity | Relative Electronic Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) |

| Ortho-exo | Favored | Favored | 0.0 | 0.0 |

| Ortho-endo | Favored | Disfavored | 1.8 | 1.9 |

| Meta-exo | Disfavored | Favored | 4.5 | 4.4 |

| Meta-endo | Disfavored | Disfavored | 5.1 | 5.2 |

This interactive data table is based on the findings for the analogous compound, benzoisothiazole-2,2-dioxide-3-ylidene, from the cited study. researchgate.net

Solvent Effects on Reaction Mechanisms

The inclusion of solvent effects in computational models is crucial for accurately predicting reaction outcomes in solution. For the [3 + 2] cycloaddition reaction of the benzoisothiazole-2,2-dioxide-3-ylidene analogue, the influence of toluene (B28343) as a solvent was investigated. researchgate.net The study found that while the inclusion of solvent effects did not alter the selectivities observed in the gas phase, it did lead to a slight increase in the activation energies. researchgate.net

This finding suggests that for this particular reaction, the intrinsic electronic effects are the primary determinants of selectivity, and the solvent plays a less critical, albeit noticeable, role in the reaction kinetics. The ability of computational models to account for solvent effects allows for a more realistic comparison with experimental results, which are typically performed in solution.

Validation and Refinement of Experimental Observations through Computational Modeling

Computational modeling serves as a powerful tool for validating and refining experimental observations. In the case of the [3 + 2] cycloaddition of the benzoisothiazole-2,2-dioxide-3-ylidene analogue, the theoretical calculations provided a robust confirmation of the experimentally determined regiochemistry and stereochemistry. researchgate.net The experimentally observed high diastereoselectivity was accurately reproduced by the computational model, which predicted the formation of the ortho-exo cycloadduct as the major product. researchgate.net

The consistency between the computational predictions and the experimental results lends strong support to the proposed reaction mechanism. researchgate.net This synergy between theory and experiment is invaluable in modern chemical research, as it allows for a deeper and more nuanced understanding of reaction mechanisms. Computational studies can not only explain observed outcomes but also predict the behavior of related systems, thereby guiding future experimental work.

Synthetic Applications and Chemical Transformations of 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide As a Versatile Chemical Scaffold

Utility as Precursors or Synthons in the Construction of Diverse Heterocyclic Systems

3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives serve as valuable precursors in the synthesis of a range of heterocyclic systems. One notable application is in the preparation of 1,2,3-benzoxathiazine-2,2-dioxides. These compounds can be synthesized from corresponding 2-hydroxybenzaldehydes through a reaction with sulfamoyl chloride. wustl.edunih.gov This transformation highlights the utility of the benzoxathiazole dioxide core as a foundational building block for accessing more complex heterocyclic frameworks. The reactivity of the sulfamate (B1201201) moiety within the benzoxathiazole structure allows for its conversion into other important heterocyclic rings, demonstrating its versatility as a synthon in organic synthesis.

Participation in Annulation and Ring-Expansion/Contraction Reactions to Form Polycyclic Architectures

The structural framework of this compound and its related cyclic sulfamate derivatives is amenable to various annulation and ring-expansion or contraction reactions, leading to the formation of intricate polycyclic architectures. For instance, sulfamate-derived cyclic imines, which share a core structural motif with the subject compound, readily undergo annulation cascades. An efficient [3+2] cycloaddition-triggered annulation with glycine (B1666218) aldimino esters has been reported to produce 1,3-benzoxazepine frameworks. acs.orgnih.gov This reaction involves the formation of multiple new bonds and the cleavage of existing ones, showcasing the transformative potential of the cyclic sulfamate scaffold.

Furthermore, DABCO-catalyzed [3+2] annulation of sulfamate-derived cyclic imines with isocyanoacetates provides a straightforward route to sulfamate-fused 2-imidazolines. nih.gov Phosphine-catalyzed [3+2] annulation of sulfamidate-derived 1-azadienes with Morita-Baylis-Hillman carbonates and allenoates has also been developed to construct spiro[oxathiazole-cyclopentene] scaffolds. acs.org While direct examples involving this compound are not extensively documented, the reactivity of these closely related systems suggests its potential for similar transformations. Additionally, the ring-expansion of benzo[d]isothiazole 1,1-dioxides with alkenes via a visible-light-mediated aza Paternò–Büchi reaction to form benzo[f] acs.orgnih.govthiazepine 1,1-dioxides further illustrates the propensity of such scaffolds to undergo ring expansion. rsc.org Ring contraction has also been observed in related systems like 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides, which convert to 1,2-benzisothiazoles. rsc.orgmdpi.com

Applications in the Development of Novel Reagents and Catalysts

Cyclic sulfamates, including the this compound framework, have found applications in the development of novel reagents and catalysts. Benzene-fused cyclic sulfamates can be prepared from ortho-substituted phenolic starting materials and subsequently participate in nickel-catalyzed cross-coupling reactions with Grignard reagents. nih.gov This reactivity allows for the synthesis of functionalized amine derivatives, highlighting the utility of the cyclic sulfamate as a versatile chemical handle.

The development of catalysts for asymmetric synthesis is another area where cyclic sulfamate derivatives have shown promise. While specific applications of this compound as a catalyst are not widely reported, the broader class of cyclic sulfamidates and related compounds are recognized as valuable intermediates in synthetic chemistry. researchgate.netresearchgate.net Their rigid bicyclic structure can provide a chiral environment, making them potential candidates for the development of novel organocatalysts or ligands for metal-catalyzed asymmetric transformations.

Strategic Integration into Multi-Step Organic Syntheses

The this compound scaffold has been strategically employed in multi-step organic syntheses to access complex and biologically active molecules. Its incorporation can facilitate the construction of key structural motifs and provide a handle for further functionalization. For example, the synthesis of various benzothiazole (B30560) derivatives, which are important pharmacophores, often involves multi-step reaction sequences where a benzoxathiazole-related precursor could play a crucial role. researchgate.netnih.govresearchgate.netresearchgate.net

The synthesis of natural products and their analogues also presents opportunities for the strategic use of this scaffold. For instance, in the formal total synthesis of pseudopteroxazole, a benzothiazine intermediate was utilized, demonstrating the utility of related sulfur- and nitrogen-containing heterocycles in complex molecule synthesis. nih.gov Similarly, the synthesis of various alkaloids, such as aporphines and coptisines, involves intricate multi-step pathways where a versatile heterocyclic building block like this compound could be advantageous. rsc.orgnih.gov

Role in Advancing Carbon Dioxide Chemistry

While a direct reaction of this compound with carbon dioxide is not prominently described, the chemistry of related cyclic compounds, particularly cyclic carbonates, is highly relevant to the advancement of carbon dioxide utilization. The synthesis of cyclic carbonates from CO2 and epoxides is a well-established and atom-economical process. diva-portal.orgdiva-portal.org These cyclic carbonates are crucial monomers for the production of aliphatic polycarbonates through ring-opening polymerization. nih.govbham.ac.ukresearchgate.net

The development of functional cyclic carbonate monomers allows for the synthesis of polycarbonates with tailored properties for various applications, including biomaterials. diva-portal.orgdiva-portal.org The structural similarities between cyclic sulfamates and cyclic carbonates suggest potential for analogous reactivity. The exploration of pathways to convert sulfamate-containing heterocycles into carbonate-containing monomers could open new avenues for CO2 utilization in polymer synthesis. The extensive research into the polymerization of functional cyclic carbonates provides a strong foundation for investigating the potential of monomers derived from or related to this compound in materials science. diva-portal.orgdiva-portal.org

Future Research Directions and Emerging Paradigms for 3h 1,2,3 Benzoxathiazole, 2,2 Dioxide Research

Development of Green and Sustainable Synthetic Methodologies for the Core Structure

The development of environmentally benign synthetic routes to the 3H-1,2,3-Benzoxathiazole, 2,2-dioxide core is a critical area for future research. Traditional synthetic methods for related heterocyclic compounds often rely on harsh reagents and organic solvents, leading to significant environmental concerns. Future efforts should focus on the principles of green chemistry to develop sustainable and efficient synthetic protocols.

Key areas of focus include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, ethanol, or deep eutectic solvents (DES) is a primary goal. researchgate.netnih.gov For instance, the synthesis of related benzothiazole-2-thiols has been successfully demonstrated in water. nih.gov

Catalyst Innovation: The exploration of reusable and non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, can significantly improve the sustainability of the synthesis. scirp.org For example, SnP2O7 has been used as a reusable heterogeneous catalyst for the synthesis of benzothiazoles. scirp.org

Energy Efficiency: Microwave-assisted and ultrasound-irradiated synthesis have emerged as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. researchgate.netmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a fundamental principle of green chemistry. researchgate.net

| Green Chemistry Approach | Potential Application in Benzoxathiazole Synthesis | Reference |

| Water as a solvent | Reduces reliance on volatile organic compounds. | nih.govscirp.org |

| Microwave-assisted synthesis | Accelerates reaction rates and improves energy efficiency. | researchgate.netmdpi.com |

| Recyclable catalysts | Minimizes catalyst waste and reduces costs. | scirp.org |

| Solvent-free reactions | Eliminates the need for solvents, reducing waste generation. | researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond greening existing synthetic routes, the exploration of entirely new reaction pathways and catalytic transformations is essential for expanding the chemical space around the this compound scaffold. Drawing inspiration from the broader field of heterocyclic chemistry, several avenues warrant investigation.

Future research could focus on:

C-H Activation/Functionalization: Direct functionalization of the benzoxathiazole core through C-H activation would provide a highly efficient and atom-economical method for introducing molecular diversity.

Photocatalysis and Electrosynthesis: These emerging techniques offer unique reactivity patterns and can often be performed under mild conditions, providing access to novel derivatives that are inaccessible through traditional thermal methods.

Multicomponent Reactions: The development of one-pot multicomponent reactions to construct the benzoxathiazole scaffold or to functionalize it in a single step would significantly enhance synthetic efficiency.

Novel Catalytic Systems: Investigating the utility of transition metal catalysts (e.g., copper, palladium, nickel) and organocatalysts could unveil new transformations and synthetic strategies. For example, copper-catalyzed methods have been used for the formation of 2-substituted benzothiazoles. scirp.org

| Reaction Pathway/Catalysis | Potential for Benzoxathiazole Chemistry |

| C-H Functionalization | Direct and efficient derivatization of the core structure. |

| Photocatalysis | Access to novel reactivity under mild conditions. |

| Multicomponent Reactions | Streamlined synthesis of complex derivatives. |

| Transition Metal Catalysis | Exploration of diverse coupling and cyclization reactions. |

Rational Design and Synthesis of Advanced Derivatives with Precisely Tuned Chemical Properties

The rational design and synthesis of advanced derivatives of this compound with tailored chemical properties is a key area for future development. By strategically modifying the core structure, it is possible to fine-tune properties such as solubility, electronic characteristics, and reactivity.

Approaches to achieve this include:

Structure-Property Relationship (SPR) Studies: Systematic synthesis of a library of derivatives with varying substituents on the aromatic ring and the nitrogen atom will allow for the elucidation of clear structure-property relationships.

Introduction of Functional Groups: The incorporation of specific functional groups can impart desired properties. For example, the introduction of ionizable groups can enhance aqueous solubility, while the incorporation of fluorinated moieties can modulate lipophilicity and metabolic stability.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to derivatives with improved properties while maintaining or enhancing their desired function.

| Modification Strategy | Desired Outcome |

| Systematic Substitution | Elucidation of structure-property relationships. |

| Functional Group Incorporation | Tuning of solubility, electronics, and reactivity. |

| Bioisosteric Replacement | Optimization of physicochemical and biological properties. |

Integration with High-Throughput Experimentation and Automated Synthesis Technologies

To accelerate the discovery and optimization of this compound derivatives, the integration of high-throughput experimentation (HTE) and automated synthesis technologies is paramount. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time and resources required for traditional research.

Future directions in this area include:

Automated Synthesis Platforms: The development of automated synthesizers capable of performing multi-step syntheses of benzoxathiazole derivatives would enable the rapid generation of compound libraries. scirp.org These platforms can handle reaction setup, purification, and analysis with minimal human intervention. nih.gov

High-Throughput Screening (HTS): Implementing HTS assays to evaluate the properties of the synthesized libraries will allow for the rapid identification of lead compounds with desired characteristics.

Robotic Systems: The use of robotic platforms can further automate the entire workflow, from library design and synthesis to screening and data analysis, creating a closed-loop discovery process. researchgate.net

| Technology | Application in Benzoxathiazole Research |

| Automated Synthesizers | Rapid generation of diverse compound libraries. |

| High-Throughput Screening | Efficient identification of lead compounds. |

| Robotic Platforms | Fully automated discovery workflow. |

Computational Design of Functional Materials Incorporating the Benzoxathiazole Scaffold

Computational chemistry and molecular modeling are powerful tools for the in silico design of novel functional materials based on the this compound scaffold. These methods can predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts towards the most promising candidates.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of benzoxathiazole derivatives. scirp.orgresearchgate.net This can aid in understanding their chemical behavior and in designing molecules with specific electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of benzoxathiazole-based systems, which is crucial for designing materials with specific self-assembly or binding properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to predict the properties of new derivatives based on their molecular structure, facilitating the virtual screening of large compound libraries.

| Computational Method | Application in Benzoxathiazole Material Design | Reference |

| Density Functional Theory (DFT) | Prediction of electronic and spectroscopic properties. | scirp.orgresearchgate.net |

| Molecular Dynamics (MD) | Understanding conformational behavior and interactions. | nih.gov |

| QSPR Modeling | Virtual screening and property prediction. | nih.gov |

Q & A

Q. What are the recommended safety protocols for handling 3H-1,2,3-Benzoxathiazole, 2,2-dioxide in laboratory settings?

- Methodological Answer: Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if ventilation is insufficient .

- Containment: Perform reactions involving volatile byproducts in fume hoods or gloveboxes to mitigate inhalation risks .

- Waste Disposal: Segregate waste by hazard class (e.g., organic, halogenated) and engage certified waste management services for disposal .

- Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for first-aid guidelines .

Q. How can researchers synthesize this compound derivatives, and what catalysts are optimal?

- Methodological Answer: A validated synthesis route involves:

- Catalytic Systems: Use PdCl₂(PPh₃)₂ (0.26 mmol) and CuI (0.13 mmol) in Et₃N/THF (1:1) under argon to facilitate cross-coupling reactions .

- Reaction Conditions: Reflux at 55°C for 6–48 hours, followed by vacuum filtration and silica gel chromatography for purification .

- Substrate Scope: Bromophenyltetrazoles are preferred starting materials for introducing aryl/heteroaryl groups at C-5 .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and ring structure integrity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas (e.g., C₇H₆O₃S, exact mass 170.004) .

- Computational Tools: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes molecular geometry .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer: Key properties include:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 330.2°C at 760 mmHg | |

| Density | 1.465 g/cm³ | |

| LogP | 1.99 | |

| These parameters guide solvent selection (e.g., high-polarity solvents for recrystallization) and stability assessments (e.g., sensitivity to light/moisture) . |

Advanced Research Questions

Q. How do structural modifications at the N-1 and C-5 positions influence bioactivity in FLIPR/GTPγS assays?

- Methodological Answer:

- Substitution Patterns: Lipophilic groups (e.g., 2,2-difluorocyclopropylmethyl at N-1) enhance membrane permeability, reducing EC₅₀ values to <1.5 µM in FLIPR assays .

- Assay Design: Use HEK-293 cells expressing target GPCRs for FLIPR (calcium flux) and GTPγS (G-protein activation) to quantify agonist potency .

- Data Interpretation: Discrepancies between FLIPR (signal amplification) and GTPγS (direct binding) results may reflect assay sensitivity differences; normalize data using reference agonists .

Q. What strategies resolve contradictions in IC₅₀ values across enzyme inhibition studies?

- Methodological Answer:

- Source Variability: Compare enzyme sources (e.g., placental microsomes vs. recombinant STS) to identify isoform-specific effects .

- Structural Analysis: For derivatives like 2-ethylEMATE (IC₅₀ = 820 nM), steric hindrance from alkyl groups at C-2/C-4 reduces sulfamate-enzyme interactions, explaining weaker activity vs. parent compounds .

- Statistical Validation: Apply ANOVA to assess significance across replicates; use molecular docking to correlate substituent bulk with active-site clashes .

Q. How can researchers optimize synthetic yields for sterically hindered derivatives?

- Methodological Answer:

- Catalyst Loading: Increase PdCl₂(PPh₃)₂ to 10 mol% for sterically demanding substrates (e.g., 2-propenyl groups) to overcome slow coupling kinetics .

- Solvent Optimization: Replace THF with DMF for improved solubility of bulky intermediates .

- Purification: Employ gradient elution (hexane:EtOAc 9:1 to 7:3) in flash chromatography to separate closely eluting isomers .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., ring-opening via nucleophilic attack at the sulfone group) using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability under storage conditions .

Q. How do electronic effects (e.g., electron-donating groups) modulate sulfamate group reactivity?

- Methodological Answer:

- pKa Correlation: Calculate substituent pKa (e.g., 10.31 for 2-methylphenol) to assess electron-donating effects on sulfamate ionization .

- Kinetic Studies: Use stopped-flow spectroscopy to measure sulfamoylation rates; methyl groups at C-2 reduce reactivity by 90% vs. unsubstituted analogs .

Q. What methodologies validate the ecological impact of lab-scale releases?

- Methodological Answer:

- Acute Toxicity Testing: Perform Daphnia magna 48-hour LC₅₀ assays (OECD 202) to assess aquatic toxicity .

- Biodegradation Studies: Use OECD 301F manometric respirometry to measure 28-day biodegradation in activated sludge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.